molecular formula C11H13NO2 B13330060 Methyl 4-(azetidin-3-yl)benzoate

Methyl 4-(azetidin-3-yl)benzoate

Cat. No.: B13330060
M. Wt: 191.23 g/mol
InChI Key: YNJQTLGUSIHJIX-UHFFFAOYSA-N
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Description

Methyl 4-(azetidin-3-yl)benzoate: is a chemical compound with the molecular formula C11H13NO2 It is a derivative of benzoic acid and contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(azetidin-3-yl)benzoate typically involves the reaction of 4-(azetidin-3-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 4-(azetidin-3-yl)benzoate is primarily related to its interaction with biological targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cell division and DNA replication in cancer cells .

Comparison with Similar Compounds

Biological Activity

Methyl 4-(azetidin-3-yl)benzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

Chemical Structure and Synthesis

This compound features an azetidine ring, which contributes to its unique reactivity and biological properties. The synthesis typically involves several methods that allow for the formation of this heterocyclic compound. The azetidine structure is known for its strain-driven reactivity, making it a versatile building block in organic synthesis.

Synthesis Pathways :

  • Direct Esterification : Reacting benzoic acid with azetidine derivatives in the presence of acid catalysts.
  • Nucleophilic Substitution : Utilizing azetidine as a nucleophile to attack electrophilic centers in benzoate derivatives.

Research indicates that this compound exhibits various biological activities, particularly as an enzyme inhibitor. Its mechanism often involves the modulation of specific molecular targets, which can lead to therapeutic effects in various conditions.

Key Biological Activities:

  • Anticancer Properties : The compound has shown potential in inhibiting cell proliferation, particularly in cancer cell lines. For example, studies demonstrate that it can inhibit STAT3 activity, a critical pathway in cancer progression .
  • Antimicrobial Effects : this compound and its derivatives have been evaluated for their antibacterial properties, showing efficacy against certain bacterial strains .
  • Enzyme Inhibition : It acts on various enzymes involved in metabolic pathways, which can be leveraged for therapeutic interventions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of STAT3 Activity :
    • A study reported that methyl esters of azetidine derivatives exhibited stronger cellular activities compared to their acid counterparts due to improved membrane permeability. The EC50 values against breast cancer cell lines (MDA-MB-231 and MDA-MB-468) were found to be significantly lower for the methyl ester forms .
  • Antimicrobial Evaluation :
    • Research indicated that azetidine derivatives possess antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that the compound's interaction with cellular targets could modulate signaling pathways related to cell growth and apoptosis, enhancing its therapeutic profile .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other azetidine derivatives:

Compound NameStructural FeaturesUnique Properties
Methyl 4-(azetidin-2-yl)benzoateVariation in azetidine positionPotentially different biological activities
Azetidine-2-carboxylic acidCarboxylic acid groupDifferent reactivity patterns
3-AzetidinolAlcohol derivativeUsed as a precursor for further synthesis

This table illustrates how structural variations influence the reactivity and biological activities of azetidine derivatives.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 4-(azetidin-3-yl)benzoate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-10/h2-5,10,12H,6-7H2,1H3

InChI Key

YNJQTLGUSIHJIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CNC2

Origin of Product

United States

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